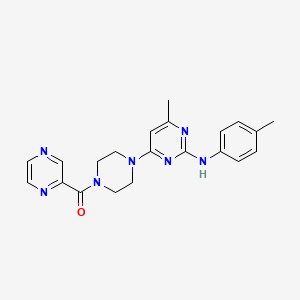
2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The compound of interest is not directly described in the provided papers, but its structural relatives have been synthesized and studied for various biological activities, including antitumor and antimicrobial properties .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds typically involves multiple steps, starting from basic precursors like benzoic acid. For instance, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides involves converting benzoic acid into ethyl benzoate, then to benzohydrazide, and subsequently to 5-phenyl-1,3,4-Oxadiazol-2-thiol. The final step involves a reaction with different N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Although the exact synthesis of the compound is not detailed, a similar approach could be hypothesized.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by various intermolecular interactions such as hydrogen bonds and pi interactions, which can generate three-dimensional arrays in the crystalline state. For example, compounds with a 5-amino-1,3,4-thiadiazol-2-yl group attached to a difluoromethyl-phenyl moiety exhibit a 'V' shape with angles between the aromatic planes around 84 degrees . These structural features are crucial for the biological activity of the compounds.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the presence of functional groups that can participate in various chemical reactions. For instance, the thiol group in 5-phenyl-1,3,4-Oxadiazol-2-thiol can react with bromoacetamide derivatives to form sulfanyl acetamides . The presence of electron-withdrawing or electron-donating substituents on the phenyl rings can also affect the reactivity and the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of halogen atoms, like fluorine, can increase the lipophilicity of the compounds, potentially affecting their biological activity and pharmacokinetic properties. The crystal structure analysis provides insights into the lattice parameters and the residual factor, which are indicative of the purity and the quality of the synthesized compounds .
Applications De Recherche Scientifique
Antimicrobial Properties
- Antimicrobial Agents : Compounds related to the 1,3,4-oxadiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated for antimicrobial properties. These compounds demonstrated notable antimicrobial activities against a variety of bacterial and fungal strains, with particular emphasis on those bearing a maximum number of fluorine atoms showing the highest potency (Parikh & Joshi, 2014).
- Antibacterial Agents : Further research into similar compounds showed significant antibacterial activity, confirming the potential of these derivatives in developing new antibacterial agents (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antifungal and Apoptotic Effects
- Antifungal Agents : Research into triazole-oxadiazole compounds, which are structurally related, indicated potent antifungal effects, particularly against various Candida species. Some compounds in this category showed apoptotic effects on these fungi, highlighting their potential in antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Anticancer Potential
- Cytotoxic Activities against Cancer Cells : Imidazothiadiazole analogs, which share a common structural motif with the specified compound, have been evaluated for their cytotoxic activities against various cancer cell lines. This research highlights the potential of such compounds in cancer therapeutics (Abu-Melha, 2021).
Sensing Applications
- Aniline Sensing : Novel thiophene substituted 1,3,4-oxadiazole derivatives have been studied for their potential in aniline sensing. The fluorescence quenching properties of these compounds in different solvents make them suitable for detecting aniline, a chemical of significant industrial importance (Naik, Khazi, & Malimath, 2018).
Anti-Inflammatory Activity
- Anti-Inflammatory Compounds : Certain derivatives structurally related to the specified compound have shown significant anti-inflammatory activity. This research points towards the potential utility of such compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Computational and Pharmacological Evaluation
- Toxicity Assessment and Tumor Inhibition : The computational and pharmacological evaluation of certain 1,3,4-oxadiazole and pyrazole derivatives, similar to the specified compound, have been conducted for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive study demonstrates the multifaceted potential of these compounds in various therapeutic areas (Faheem, 2018).
Propriétés
IUPAC Name |
2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F4N3O3S/c18-13-4-2-1-3-12(13)15-23-24-16(26-15)28-9-14(25)22-10-5-7-11(8-6-10)27-17(19,20)21/h1-8H,9H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVKTSYVIZKJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-7-nitro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3005882.png)
![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3-methylquinoline](/img/structure/B3005886.png)
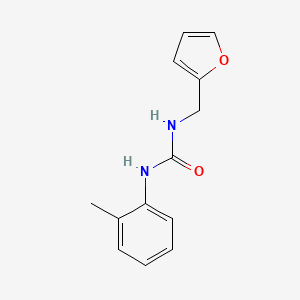

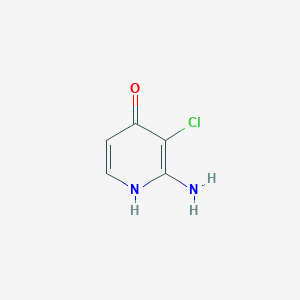
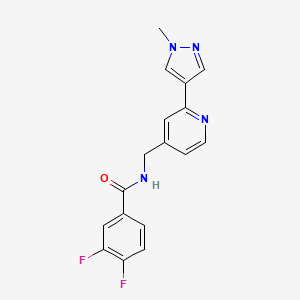
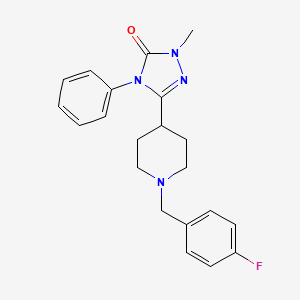
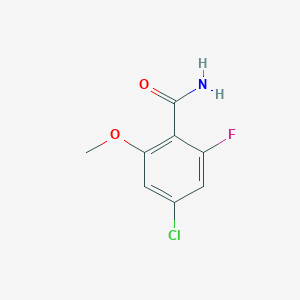
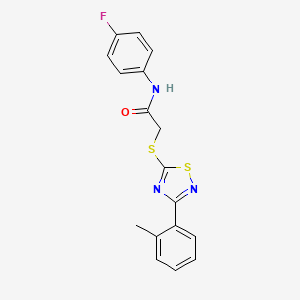
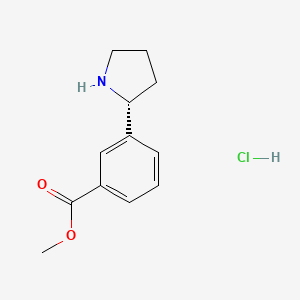
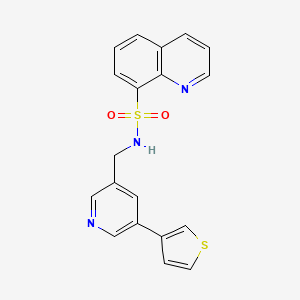

![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)
